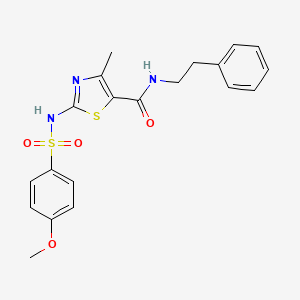

2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

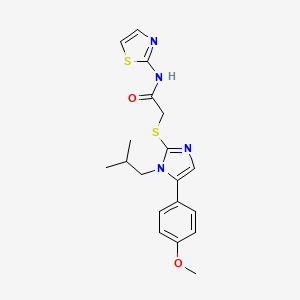

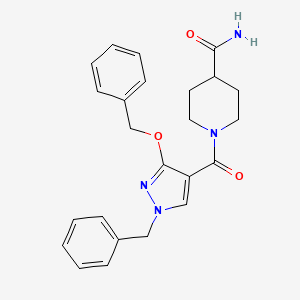

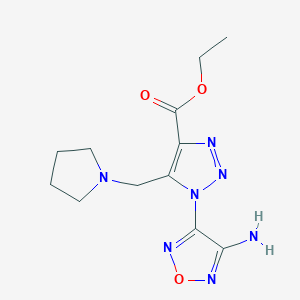

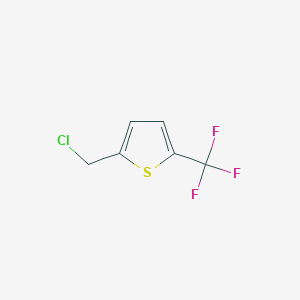

This compound is a thiazole derivative with a sulfonamide group attached to the 2-position and a carboxamide group at the 5-position. The presence of these functional groups suggests that it could have interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the sulfonamide group, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and carboxamide groups could enhance its solubility in water .Scientific Research Applications

Chemistry and Pharmacological Evaluation

- A study focused on the synthesis and pharmacological evaluation of analogues, including the 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide, as potent and selective 5-HT(1B/1D) antagonists. These compounds showed promising effects in the functional in vitro testing of 5-HT(1B/1D) antagonistic properties and have potential applications in the modulation of serotonin release (Liao et al., 2000).

Synthesis of Novel Derivatives

- Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related compounds has been conducted. These compounds, including derivatives of this compound, have been explored for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Exploration in Medicinal Chemistry

- Various studies have looked into substituted indole-5-carboxamides and indole-6-carboxamides, related to the structure of the this compound. These compounds are researched for their potency and selectivity as antagonists in medicinal applications (Jacobs et al., 1993).

Photodynamic Therapy Applications

- The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound , has been studied for its high singlet oxygen quantum yield. This research is significant for the development of Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antitumor Applications

- Investigations into antitumor imidazotetrazines, which include derivatives of the compound, have been conducted to understand their synthesis, chemistry, and potential as broad-spectrum antitumor agents (Stevens et al., 1984).

Synthesis and Cytotoxicity Studies

- Research has been carried out on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound. These studies are crucial for understanding their potential cytotoxic activity against cancer cells (Hassan et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Matrix Metalloproteinase 12 (MMP12) . MMP12 is a type of enzyme known as a hydrolase, which plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .

Mode of Action

The compound interacts with its target, MMP12, by binding to it and inhibiting its activity . This interaction results in the suppression of the enzyme’s ability to degrade the extracellular matrix, thereby potentially influencing various physiological and pathological processes .

Result of Action

The inhibition of MMP12 by this compound could lead to a decrease in extracellular matrix degradation, which could potentially influence various physiological and pathological processes. For instance, it could potentially slow down tissue remodeling or reduce inflammation .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGPOXXMEXFEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)